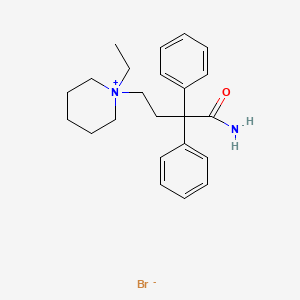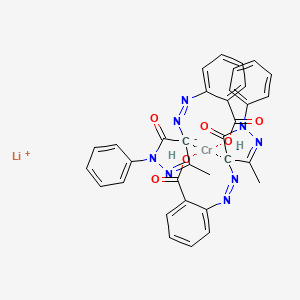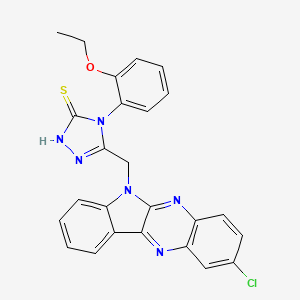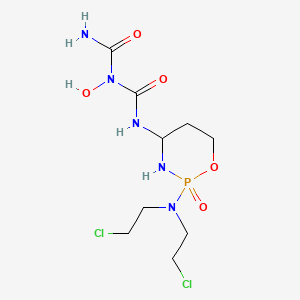
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines pyridine, thiazine, and benzoyl groups, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Thiazine Ring Construction: The thiazine ring can be formed by cyclization reactions involving sulfur-containing reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, the compound may be investigated as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid derivatives: Compounds with similar core structures but different substituents.
Benzoyl-substituted thiazines: Compounds with benzoyl groups attached to thiazine rings.
Methyl ester derivatives: Compounds with methyl ester functional groups.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester lies in its specific combination of functional groups and ring structures. This unique arrangement contributes to its distinct chemical properties and potential biological activities.
Properties
CAS No. |
109493-46-1 |
|---|---|
Molecular Formula |
C17H12ClN3O4S |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
methyl 3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxopyrido[3,2-e][1,3]thiazine-5-carboxylate |
InChI |
InChI=1S/C17H12ClN3O4S/c1-8-7-11(16(24)25-2)12-13(20-8)26-17(19)21(15(12)23)14(22)9-3-5-10(18)6-4-9/h3-7,19H,1-2H3 |
InChI Key |
CENCMSMKLRVTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)SC(=N)N(C2=O)C(=O)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B12717039.png)












